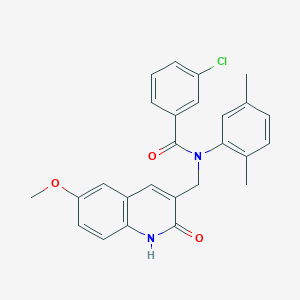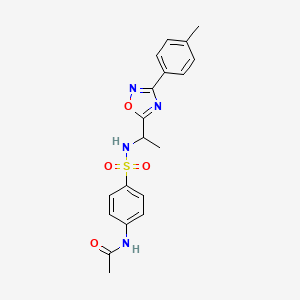
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a fluorescent probe that can be used to detect the presence of primary amines in biological samples.
作用机制
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline works by reacting with primary amines to form a stable fluorescent product. The reaction involves the formation of a Schiff base between the amine group and the carbonyl group of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. The resulting product emits a strong fluorescent signal that can be detected using various techniques, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have minimal biochemical and physiological effects on biological samples. The reaction between 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline and primary amines is rapid and specific, and does not interfere with the normal function of the biomolecules. However, it is important to note that 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a toxic compound and should be handled with care.
实验室实验的优点和局限性
The use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe has several advantages over other methods. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is highly specific for primary amines and does not react with other biomolecules, such as secondary amines and amino acids. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is also highly sensitive and can detect primary amines at low concentrations. However, 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has some limitations, including its toxicity and the need for specialized equipment, such as fluorescence spectrometers and microscopes.
未来方向
There are several future directions for the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in scientific research. One area of interest is the development of new fluorescent probes that can detect other biomolecules, such as lipids and carbohydrates. Another area of interest is the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the development of new diagnostic tools for the detection of diseases, such as cancer and Alzheimer's disease. Finally, the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the study of protein-protein interactions and protein folding is an area of active research.
合成方法
The synthesis of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-chloroaniline with phenethylamine and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for the detection of primary amines. Primary amines are important biomolecules that play a crucial role in various biological processes, including protein synthesis, neurotransmission, and metabolism. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to detect the presence of primary amines in biological samples, including proteins, peptides, and amino acids.
属性
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-26(28)20-15-18(22-24-21(25-29-22)17-9-5-2-6-10-17)11-12-19(20)23-14-13-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNRNTUJCHIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)


